![molecular formula C21H15ClN2O3 B2934398 4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922000-53-1](/img/structure/B2934398.png)
4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
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Overview
Description
Scientific Research Applications
Dopamine D2 Receptor Antagonism
This compound has been identified as a selective inhibitor of the Dopamine D2 receptor . This application is significant in the development of treatments for central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia.
Synthesis Methods
The compound’s synthesis methods are also of great interest in research. The ability to synthesize such compounds efficiently can lead to advancements in medicinal chemistry and drug development .
Treatment of Allergic Conditions
Derivatives of the compound have been used in the treatment and control of allergic conditions such as allergic asthma . This application is crucial for developing new therapeutic agents that can help manage asthma and other allergic reactions.
Cardiovascular Disease Medication
Structurally related compounds, such as Tetrahydrobenzo azepines, have been found in medications treating cardiovascular diseases . This suggests that our compound of interest could potentially be modified to develop new drugs for heart-related conditions.
Selective GPCR Ligand Development
The compound’s selectivity for G-protein coupled receptors (GPCRs) is a valuable trait for developing highly selective ligands. This can lead to the creation of more targeted drugs with fewer side effects .
Pharmaceutical Compositions
Pharmaceutical compositions containing this compound can be developed for various therapeutic applications. The compound’s properties make it a candidate for inclusion in formulations designed to treat specific disorders .
Mechanism of Action
Target of Action
The primary targets of this compound are the D2 dopamine receptors and the 5-HT2 serotonin receptors . These receptors play a crucial role in the regulation of mood, reward, and cognition in the brain.
Mode of Action
The compound acts as an antagonist at these receptors . This means it binds to the receptors but does not activate them, instead, it blocks them from being activated by other substances. This can lead to a decrease in the activity of the neurotransmitters dopamine and serotonin.
Biochemical Pathways
The antagonism of D2 dopamine receptors and 5-HT2 serotonin receptors can affect several biochemical pathways. These include the dopaminergic pathways involved in reward and motivation, and the serotonergic pathways involved in mood regulation .
Result of Action
The antagonism of D2 dopamine and 5-HT2 serotonin receptors can lead to a variety of effects at the molecular and cellular level. These may include changes in neuronal firing rates, alterations in intracellular signaling pathways, and modifications of gene expression patterns .
properties
IUPAC Name |
4-chloro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-24-17-4-2-3-5-19(17)27-18-11-10-15(12-16(18)21(24)26)23-20(25)13-6-8-14(22)9-7-13/h2-12H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJRIPZTYZDYMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide |
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